Alvespimycin hydrochloride

Catalog No.
S003077
CAS No.
467214-21-7
M.F
C32H49ClN4O8
M. Wt
653.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin hydrochloride

CAS Number

467214-21-7

Product Name

Alvespimycin hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Description

The exact mass of the compound Alvespimycin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alvespimycin hydrochloride, also known as KOS-1022 or 17-DMAG, is a small molecule currently being investigated in scientific research for its potential as a cancer therapeutic. Its primary mechanism of action lies in its ability to inhibit Heat Shock Protein 90 (HSP90) [].

How Does it Work?

HSP90 is a molecular chaperone protein that plays a crucial role in the folding, stabilization, and function of various client proteins. These client proteins often include oncogenes, or cancer-promoting proteins, that are essential for tumor cell survival and proliferation []. By inhibiting HSP90, Alvespimycin hydrochloride disrupts the proper folding and function of these client proteins, leading to their degradation and ultimately, cancer cell death [].

Research Applications in Cancer

The potential of Alvespimycin hydrochloride as an anti-cancer agent is being explored in various scientific research settings:

  • Combination therapy

    Researchers are investigating the effectiveness of combining Alvespimycin hydrochloride with other chemotherapeutic drugs or targeted therapies. The rationale behind this approach is that by targeting multiple pathways essential for cancer cell survival, the combination could lead to a more potent therapeutic effect [, ].

  • Overcoming drug resistance

    Cancer cells can develop resistance to conventional therapies. Studies are exploring whether Alvespimycin hydrochloride can help overcome this resistance by targeting HSP90, a protein involved in the survival of cancer cells with mutations in other pathways [].

  • Targeting specific cancers

    Research is ongoing to determine the efficacy of Alvespimycin hydrochloride against specific types of cancer. These studies aim to identify cancers that are particularly dependent on HSP90 for survival, potentially leading to more personalized treatment options [].

Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). It is a derivative of the benzoquinone antibiotic geldanamycin and is characterized by its water-solubility, making it suitable for various therapeutic applications. The chemical formula for alvespimycin hydrochloride is C32_{32}H49_{49}ClN4_{4}O8_{8}, and it has a molecular weight of approximately 653.21 g/mol. This compound has shown significant potential in treating various cancers, including ovarian, prostate, melanoma, and non-small-cell lung cancer, due to its ability to disrupt the function of oncogenic proteins by inhibiting HSP90 .

Alvespimycin hydrochloride binds competitively to the ATP-binding pocket of HSP90, preventing ATP hydrolysis, a crucial step for HSP90 function []. This disrupts the chaperone activity of HSP90, leading to the degradation of its client proteins, many of which are essential for cancer cell survival and proliferation [, ]. Examples of such client proteins include kinases and transcription factors involved in cell cycle regulation and signal transduction [].

Alvespimycin hydrochloride primarily functions through its interaction with the ATP-binding site of HSP90. This binding leads to the inhibition of HSP90's chaperone function, which is critical for the proper folding and stability of numerous client proteins involved in cancer progression. The compound undergoes redox cycling catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive quinones and hydroquinones. These metabolic products can further interact with cellular macromolecules, potentially enhancing its anticancer activity .

Alvespimycin hydrochloride exhibits a range of biological activities primarily through its action as an HSP90 inhibitor. By targeting HSP90, it promotes the degradation of various client proteins that are often overexpressed or mutated in tumors, such as BRAF, Her-2, and EGFR. The compound has demonstrated an IC50 value of approximately 62 nM in inhibiting HSP90 activity. Furthermore, alvespimycin enhances the efficacy of other treatments by increasing the sensitivity of cancer cells to therapies like telomerase inhibition .

The synthesis of alvespimycin hydrochloride involves several steps starting from geldanamycin. Key steps include:

  • Modification of Geldanamycin: Introduction of a dimethylaminoethyl group at the 17-position to enhance solubility and reduce hepatotoxicity.
  • Hydrochloride Salt Formation: Conversion to hydrochloride salt to improve stability and solubility in aqueous solutions.

The synthetic pathway typically employs organic solvents and requires careful control of reaction conditions to ensure high yield and purity .

Alvespimycin hydrochloride is primarily investigated for its applications in oncology as an antitumor agent. Its notable applications include:

  • Treatment of solid tumors across various cancer types.
  • Potential use in combination therapies to enhance the effectiveness of existing cancer treatments.
  • Research into its anti-inflammatory properties through modulation of signaling pathways like NF-κB .

Interaction studies have shown that alvespimycin hydrochloride can significantly alter the pharmacodynamics of other anticancer agents. For instance, it has been found to enhance the activity of telomerase inhibitors in preclinical models. Additionally, studies indicate that alvespimycin has minimal protein binding and low metabolic liability compared to other HSP90 inhibitors, making it a promising candidate for clinical use .

Alvespimycin hydrochloride shares structural and functional similarities with several other compounds that inhibit HSP90. Notable similar compounds include:

Compound NameMechanismUnique Features
TanespimycinHSP90 inhibitorHigher metabolic liability; less water-soluble
IPI-504HSP90 inhibitorMore potent but associated with higher toxicity
PU-H71HSP90 inhibitorExhibits selectivity for certain tumor types

Uniqueness: Alvespimycin hydrochloride stands out due to its improved pharmacokinetic properties such as higher water solubility, reduced hepatotoxicity, and enhanced oral bioavailability compared to its predecessors like tanespimycin .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

652.3238922 g/mol

Monoisotopic Mass

652.3238922 g/mol

Heavy Atom Count

45

Appearance

Solid powder

UNII

612K359T69

Pharmacology

Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Alvespimycin hydrochloride

Dates

Modify: 2023-09-13
1. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub
2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by
imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:
(1)a Center for Cancer and Immunology Research and the Division of Oncology;
Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic
strategies. This study evaluated the effect of the telomerase inhibitor
imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone
molecule HSP90 facilitates the assembly of telomerase protein, the ability of the
HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor
was assessed. The effect of single or combined treatment with imetelstat and
alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,
HOS and MG-63) and xenografts derived from 143B cells. Results indicated that
imetelstat as a single agent inhibited telomerase activity, induced telomere
shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the
bulk cell cultures did not undergo growth arrest. Combined treatment with
imetelstat and alvespimycin resulted in diminished telomerase activity and
shorter telomeres compared to either agent alone as well as higher levels of
γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.
With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell
cultures was achieved. In xenograft models, all 3 treatment groups significantly
inhibited tumor growth compared with the placebo-treated control group, with the
greatest effect seen in the combined treatment group (imetelstat, p = 0.045,
alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90
inhibition enhanced the effect of telomerase inhibition in pre-clinical models of
osteosarcoma. Dual targeting of telomerase and HSP90 warrants further
investigation as a therapeutic strategy.


2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,
17-DMAG) administered intravenously twice weekly to patients with acute myeloid
leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,
Bhalla K, Hannah AL, Baer MR.

Author information:
(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.
jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client
proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin
derivative, is being developed for various malignancies. This phase 1 study
examined the maximum-tolerated dose (MTD), safety and
pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with
advanced acute myeloid leukemia (AML). Patients with advanced AML received
escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2
of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total
of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well
tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included
neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32
mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed
linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)
and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15
revealed increased apoptosis and Hsp70 levels when compared with baseline within
marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients
(complete remission with incomplete blood count recovery). The twice-weekly
administered alvespimycin was well tolerated in patients with advanced AML,
showing linear pharmacokinetics, target inhibition and signs of clinical
activity. We determined a recommended phase 2 dose of 24 mg/m(2).



3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor
alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris
JM, Keir ST, Wu J, Houghton PJ.

Author information:
(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor
of the protein chaperone Hsp90, is being developed as an anticancer agent because
of the multiple Hsp90 client proteins involved in cancer cell growth and
survival.
PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric
Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and
was tested against the PPTP/'s in vivo tumor panels by intraperitoneal
administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.
Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure
of Hsp90 inhibition and stress response induction.
RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro
panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel
(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel
(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin
had intermediate or high activity against 4 of 28 evaluable solid tumor
xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a
partial response). Hsp70 induction was observed in tumor tissue from both
responding and non-responding xenografts.
CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against
most of the PPTP/'s preclinical models. The greatest drug effect was observed for
the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70
induction was observed in responding and non-responding xenografts, suggesting
that tumor-specific events subsequent to HSP90 inhibition are primary
determinants of antitumor activity.

Explore Compound Types